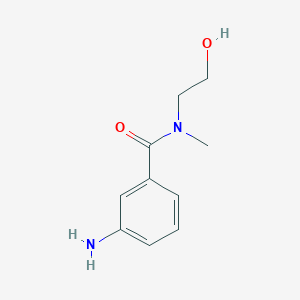

3-amino-N-(2-hydroxyethyl)-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(2-hydroxyethyl)-N-methylbenzamide, also known as AMMB, is an important organic compound that has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, and has been studied for its potential applications in biochemistry and physiology. We will also discuss potential future directions for research involving AMMB.

Scientific Research Applications

Synthesis and Characterization

3-amino-N-(2-hydroxyethyl)-N-methylbenzamide serves as a building block in synthetic chemistry for the development of complex molecules. For example, Hamad H. Al Mamari and Yousuf Al Lawati (2019) demonstrated the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, emphasizing its utility in metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group. This underscores its importance in facilitating targeted chemical transformations (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Antimicrobial Research

In antimicrobial research, new 2-amino-N-hydroxybenzamide derivatives have been synthesized and shown to possess antibacterial and antifungal activities, offering a new avenue for developing antimicrobial agents. This is evidenced by the work of B. Mahesh et al. (2015), who found that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria and fungi, highlighting the potential of 3-amino-N-(2-hydroxyethyl)-N-methylbenzamide derivatives in combating microbial resistance (B. Mahesh et al., 2015).

Antioxidant Activity

The compound's derivatives have also been explored for their antioxidant activity. A study by I. Jovanović et al. (2020) on the electrochemical oxidation of amino-substituted benzamide derivatives revealed their potential as powerful antioxidants by scavenging free radicals. The research provides insights into the mechanisms by which these compounds can protect against oxidative stress, which is implicated in various diseases (I. Jovanović et al., 2020).

Materials Science Applications

The applications of 3-amino-N-(2-hydroxyethyl)-N-methylbenzamide extend into materials science as well. M. Butt et al. (2005) synthesized novel aromatic polyimides using diamines derived from the compound, demonstrating its utility in creating polymers with high thermal stability and solubility in organic solvents. This highlights the compound's role in developing new materials with potential applications in electronics, aerospace, and other high-performance fields (M. Butt et al., 2005).

properties

IUPAC Name |

3-amino-N-(2-hydroxyethyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKOQCOYUJTHKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1=CC(=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-hydroxyethyl)-N-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2980280.png)

![3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2980283.png)

![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)

![2-[(11E,13Z)-6-[(3R,4R,5S,6R)-5-[(4S,5R,6R)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/no-structure.png)

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2980290.png)

![N-(3,4-difluorophenyl)-5-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2980294.png)

![(Z)-4-cyano-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980295.png)

![(1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B2980299.png)

![3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2980301.png)